ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O7S2/c1-4-46-32(42)25-7-11-26(12-8-25)35-30(40)21-47-33-37-36-29(39(33)28-19-22(2)5-6-23(28)3)20-34-31(41)24-9-13-27(14-10-24)48(43,44)38-15-17-45-18-16-38/h5-14,19H,4,15-18,20-21H2,1-3H3,(H,34,41)(H,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSPKPLHOOHWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate (CAS No: 394232-21-4) is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple functional groups that may contribute to its biological activity, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 724.8 g/mol. The compound features a triazole ring, morpholine sulfonamide, and various aromatic substituents which can influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C33H36N6O9S2 |
| Molecular Weight | 724.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 394232-21-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the triazole moiety suggests potential antifungal or anticancer properties, as similar compounds have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis.
Enzyme Inhibition
Research indicates that compounds with triazole structures can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs and may be leveraged in therapeutic applications.
Biological Activity Studies
Recent studies have explored the biological activities of similar compounds, providing insights into potential effects:
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to ethyl 4-(2-{...}) have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : The sulfonamide group has been associated with anticancer activity in several studies. For example, sulfonamide derivatives have been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Cytotoxicity : A structure-activity relationship (SAR) analysis indicated that certain substituents on the phenyl rings can enhance or reduce cytotoxic effects. Electron-withdrawing groups at specific positions have been found to impact the cytotoxicity positively or negatively depending on their nature and position .
Case Studies
A notable study on a related compound demonstrated that modifications to the triazole ring significantly impacted its biological activity profile. The introduction of morpholine derivatives enhanced selectivity toward certain cancer cell lines while reducing toxicity towards normal cells .
Another investigation into the pharmacokinetics of similar compounds revealed that the presence of an ethyl ester group improved solubility and absorption characteristics in vivo, suggesting that ethyl 4-(2-{...}) may exhibit favorable pharmacokinetic properties as well .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations
Substituent Effects on Physicochemical Properties :
- The target compound’s 2,5-dimethylphenyl group introduces steric bulk and hydrophobicity compared to the phenyl group in compound 20. This may reduce aqueous solubility but enhance membrane permeability.
- The morpholine sulfonyl group in the target compound and ’s analogue likely improves solubility via hydrogen bonding, contrasting with the furan group in , which is electron-rich but less polar.
Spectral and Thermal Data :
- Compound 20 () shows IR absorptions at 1711 cm⁻¹ (ester C=O) and 1663 cm⁻¹ (amide C=O), closely matching the target’s expected spectral profile.
- The lower melting point of compound 12 (241.0–241.3°C, ) compared to compound 20 suggests that methyl substituents (vs. phenyl) reduce crystalline stability.
Anti-Exudative and Anti-Inflammatory Potential
Antiviral Activity
- Triazole-Schiff base hybrids () show antiviral activity against cucumber mosaic virus (500 mg/L). The target’s dimethylphenyl and morpholine sulfonyl groups could broaden antiviral efficacy by interfering with viral protease or polymerase functions.
Crystallographic and Conformational Analysis
- highlights π-π interactions between aromatic rings (3.555 Å separation), which stabilize crystal packing.
- The planarity of the triazole core (as in ) is critical for binding to biological targets. The target’s morpholine sulfonyl group may introduce slight torsional strain, altering conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
